N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic structures containing both benzene and thiazole rings This particular compound is characterized by the presence of a nitro group and a sulfonamide group attached to the benzothiazole moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have been found to exhibit promising activity against various bacterial strains .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Admet calculations for similar compounds have shown favourable pharmacokinetic profiles .
Result of Action
Similar compounds have shown promising activity against various bacterial strains, suggesting that they may have bactericidal effects .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The benzothiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal activities. The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Biological Studies: The compound’s interactions with various enzymes and proteins are of interest in biochemical research. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: Benzothiazole derivatives, including this compound, are explored for their optical and electronic properties. They can be used in the development of organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, while the sulfonamide group can interact with bacterial enzymes, making this compound a versatile candidate for various applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c17-16(18)9-5-7-10(8-6-9)22(19,20)15-13-14-11-3-1-2-4-12(11)21-13/h1-8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLKFSPZQDGDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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